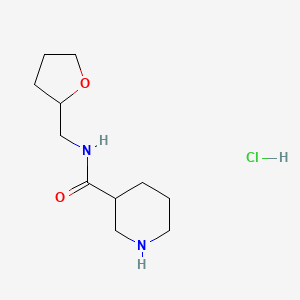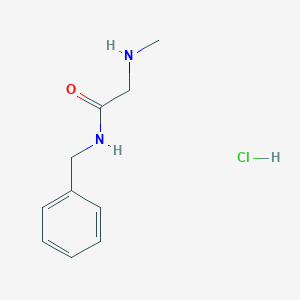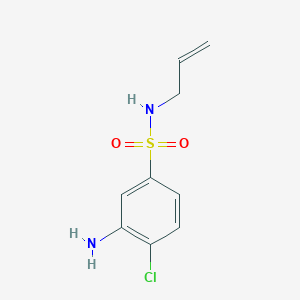![molecular formula C9H7IN2O2 B1424138 methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190313-88-2](/img/structure/B1424138.png)
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
“Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1190313-88-2 . It has a molecular weight of 302.07 . The IUPAC name for this compound is "methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" .
Molecular Structure Analysis
The InChI code for “methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is 1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .
Physical And Chemical Properties Analysis
“Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Diabetes Management and Cardiovascular Diseases
Pyrrolopyridine derivatives have been shown to reduce blood glucose levels, which can be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cancer Therapy
The targeting of fibroblast growth factor receptors (FGFRs) is an attractive strategy for cancer therapy. Pyrrolopyridine derivatives have been reported with potent activities against FGFR1, 2, and 3, making them potential candidates for cancer treatment .
Antileishmanial Efficacy
Functionalized pyrrolopyridine derivatives have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), a severe parasitic disease. These compounds could offer a new approach to treating VL .
Biomedical Applications
The substitution patterns of pyrrolopyridines have been extensively studied, revealing that certain isomers are predominant and may have specific biomedical applications due to their unique chemical structures .
FGFR Inhibitors
Pyrrolopyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors. These compounds could play a significant role in the development of new therapies targeting FGFR-related diseases .
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYNLLQXAWCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424077.png)